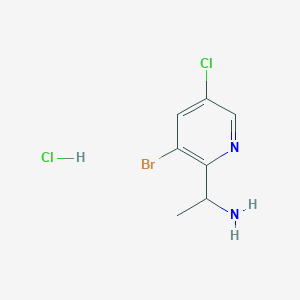![molecular formula C10H12O3S B1447432 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid CAS No. 1803595-63-2](/img/structure/B1447432.png)
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid
Vue d'ensemble
Description
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid is a chemical compound with the CAS Number 1803595-63-2 . It has a molecular weight of 212.27 . The IUPAC name for this compound is 2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)propanoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid is1S/C10H12O3S/c1-6(10(11)12)9-7-3-5-14-8(7)2-4-13-9/h3,5-6,9H,2,4H2,1H3,(H,11,12) . This code provides a detailed representation of the molecule’s structure. Physical And Chemical Properties Analysis
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid is a powder that is stored at room temperature . It has a molecular weight of 212.27 .Applications De Recherche Scientifique
Multicomponent Reaction Studies : Komogortsev et al. (2019) investigated the multicomponent reaction of compounds related to thieno[3,2-c]pyran, focusing on synthesizing derivatives like 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)propanoic acid amides and esters. These reactions are significant for the synthesis of complex organic compounds (Komogortsev et al., 2019).
Fluorescence Properties : Sahu et al. (2014) designed and synthesized a series of thieno[3,2-c]pyrans, demonstrating their substituent-dependent fluorescence. Such fluorescence properties are important in the development of optical materials and sensors (Sahu et al., 2014).
Photocyclization Studies : Tominagaxs et al. (1996) studied the photocyclization of a substituted propenoic acid similar to thieno[3,2-c]pyran, leading to the formation of phenanthro[2,1-b]thiophene and related compounds. This research is relevant for understanding photochemical reactions in organic synthesis (Tominagaxs et al., 1996).
Synthesis of Fused Heterocycles : Ergun et al. (2014) reported on the synthesis of novel compounds starting from acid derivatives related to thieno[3,2-c]pyran. Their work contributes to the field of heterocyclic chemistry, which is crucial in the development of pharmaceuticals and agrochemicals (Ergun et al., 2014).
Hydrogen Bonding Studies : Dobbin et al. (1993) explored hydrogen bonding in compounds structurally related to thieno[3,2-c]pyran, which is essential for understanding the chemical behavior and reactivity of these compounds (Dobbin et al., 1993).
Antimicrobial Properties : Mishriky et al. (2001) examined the antimicrobial properties of various fused pyran compounds, an area of research crucial for developing new antimicrobial agents (Mishriky et al., 2001).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-6(10(11)12)9-7-3-5-14-8(7)2-4-13-9/h3,5-6,9H,2,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJKFVMZPSGMFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=C(CCO1)SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Bromo-8-cyclopropyl-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1447357.png)







![tert-Butyl 3-bromo-8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate](/img/structure/B1447371.png)
